(2-Cyanobenzo[d]thiazol-6-yl)glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-cyano-1,3-benzothiazol-6-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-4-9-13-7-2-1-6(3-8(7)16-9)12-5-10(14)15/h1-3,12H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKYSSNAOGWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NCC(=O)O)SC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Strategies for the Synthesis of (2-Cyanobenzo[d]thiazol-6-yl)glycine
The construction of the target molecule can be approached through several established methods for N-aryl glycine (B1666218) synthesis, starting from the ACBT precursor.
Synthetic strategies can be broadly classified as convergent or divergent. A divergent approach is most logical for this target, starting with the readily available ACBT. This strategy involves the modification of the existing amino group at the 6-position to introduce the glycine side chain.
Plausible divergent routes starting from 6-amino-2-cyanobenzothiazole (B113003) include:
N-Alkylation: Direct alkylation of the amino group of ACBT with an ethyl haloacetate (e.g., ethyl bromoacetate) followed by hydrolysis of the resulting ester would yield the desired glycine derivative. This is a common and straightforward method for synthesizing N-aryl glycines.
Reductive Amination: A direct and efficient route involves the reductive amination of glyoxylic acid with ACBT google.com. This one-step process forms the N-C bond and establishes the carboxylic acid functionality simultaneously.
Multi-step Acylation/Hydrolysis Sequence: Another potential route involves the acylation of ACBT with chloroacetyl chloride to form 2-chloro-N-(2-cyanobenzo[d]thiazol-6-yl)acetamide. This intermediate can then undergo hydrolysis and rearrangement, potentially mediated by a base like potassium hydroxide, to yield the final N-aryl glycine product nih.gov.
A convergent approach, while less direct, would involve synthesizing a glycine derivative of an aniline precursor first, and then constructing the thiazole (B1198619) ring. For example, N-(4-aminophenyl)glycine could be subjected to cyclization reactions to form the benzothiazole (B30560) ring, although controlling the subsequent cyanation at the 2-position could be challenging.
The synthesis of this compound relies on the regioselective functionalization of the 6-amino group of the ACBT precursor. The inherent nucleophilicity of the primary amine at the C6 position makes it the primary site for reactions like alkylation, acylation, and reductive amination. The biological activities of benzothiazole derivatives are highly dependent on the nature and position of their substituents, with the C2, C5, and C6 positions being the most favorable for modification researchgate.net. The synthetic routes starting from ACBT ensure that the glycine moiety is selectively installed at the desired C6 position.
Green chemistry principles can be applied to the synthesis of both the target molecule and its precursors. For the synthesis of benzothiazole cores, methods utilizing greener solvents like water or employing microwave irradiation to reduce reaction times and energy consumption have been reported masterorganicchemistry.comnih.gov. For instance, the condensation of 2-aminobenzenethiols with aldehydes can be achieved under microwave irradiation, offering a more environmentally benign approach nih.gov. In the proposed synthesis of the final glycine derivative, using catalytic methods like reductive amination reduces the generation of stoichiometric waste compared to multi-step classical methods. The development of syntheses in aqueous media or with recyclable catalysts aligns with green chemistry goals google.commasterorganicchemistry.com.
Precursor Chemistry: 2-Cyanobenzothiazole Synthesis and Functionalization
The 2-cyanobenzothiazole (CBT) core is a crucial building block for the synthesis of the target glycine derivative and a wide range of other compounds used in biomedical research beilstein-journals.org.
The development of economical and scalable syntheses for CBT intermediates, particularly 6-amino-2-cyanobenzothiazole (ACBT), is critical for their widespread application beilstein-journals.orgnih.gov. A practical and readily scalable synthesis of ACBT has been developed based on a cyanation reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) beilstein-journals.orgnih.gov. This method avoids the use of toxic solvents like DMSO and difficult-to-handle cyanide salts like KCN, which are used in more traditional, lower-yielding routes beilstein-journals.org. The DABCO-catalyzed process is safer and provides higher, more consistent yields, making ACBT more accessible for research and development beilstein-journals.orgnih.gov.
For other substituted 2-cyanobenzothiazoles, a convenient palladium-catalyzed and copper-assisted method has been developed. This process involves the cyclization of N-arylcyanothioformamides through C-H functionalization and intramolecular C-S bond formation, allowing for the synthesis of a wide array of derivatives in good yields researchgate.net.
Table 1: Comparison of Synthetic Routes to 6-Amino-2-cyanobenzothiazole (ACBT)
| Method | Cyanide Source | Catalyst/Solvent | Key Advantages | Yield | Reference |
| Traditional Route | KCN | DMSO | - | 30-50% (variable) | beilstein-journals.org |
| DABCO-Catalyzed | NaCN | DABCO / Acetonitrile/Water | Economical, scalable, safer, higher & more consistent yields | 83-93% (cyanation step) | beilstein-journals.orgnih.gov |
The 2-cyanobenzothiazole moiety is a versatile functional group for various research applications, primarily due to its "click" reaction with 1,2-aminothiols, such as the N-terminal cysteine in proteins masterorganicchemistry.com. This bioorthogonal reaction is inspired by the natural synthesis of D-luciferin in fireflies, where a CBT derivative condenses with D-cysteine beilstein-journals.orgmasterorganicchemistry.com.
This highly efficient and biocompatible ligation proceeds rapidly under physiological conditions and does not require potentially toxic metal catalysts beilstein-journals.org. Key applications include:
Protein Labeling: Site-specific labeling of proteins containing an N-terminal cysteine allows for the introduction of probes like fluorescein or ¹⁸F for imaging purposes nih.govorganic-chemistry.org.
Bioluminescence Imaging (BLI): Functionalized CBTs are key building blocks for synthesizing luciferin (B1168401) derivatives, which are substrates for luciferase enzymes used extensively in BLI beilstein-journals.orgnih.gov.
Nanomaterial Fabrication: The CBT-cysteine click reaction has been used for the controlled assembly of nanostructures within living cells for applications in molecular imaging and cancer therapy masterorganicchemistry.com.
The amine handle on ACBT provides a convenient point for attaching various functionalities, such as fluorescent dyes, biotin, or other clickable handles (e.g., azides, alkynes), further expanding the utility of this scaffold in chemical biology and materials science beilstein-journals.org.
Glycine Moiety Derivatization in Conjugate Synthesis
The synthesis and subsequent modification of conjugates involving this compound are centered on established and versatile chemical transformations. These strategies focus first on covalently linking the glycine unit to the benzothiazole core and then on utilizing the functional handles of the glycine moiety for further derivatization.
The conjugation of a glycine moiety to the 6-position of a 2-cyanobenzothiazole scaffold is primarily achieved through the functionalization of 6-amino-2-cyanobenzothiazole (ACBT), a readily available and versatile building block nih.gov. The amino group at the C6 position serves as a nucleophilic handle for attaching the glycine unit. Two principal and chemically robust strategies for this conjugation are nucleophilic substitution and reductive amination.
Nucleophilic Substitution: A common and straightforward method involves the N-alkylation of 6-amino-2-cyanobenzothiazole with a glycine ester bearing a leaving group at the α-carbon, such as ethyl bromoacetate (B1195939). This reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. The resulting ester intermediate can then be hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield the final this compound conjugate.
Reductive Amination: An alternative pathway is the reductive amination of 6-amino-2-cyanobenzothiazole with glyoxylic acid. This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate between the primary amine of ACBT and the aldehyde of glyoxylic acid. The intermediate is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the stable secondary amine linkage of the final glycine conjugate.
The following table summarizes these primary attachment strategies.
| Method | Starting Materials | Key Reagents | Intermediate Product | Final Product |
| Nucleophilic Substitution | 6-Amino-2-cyanobenzothiazole, Ethyl bromoacetate | K₂CO₃ or Et₃N (base), followed by LiOH (hydrolysis) | Ethyl (2-cyanobenzo[d]thiazol-6-yl)glycinate | This compound |
| Reductive Amination | 6-Amino-2-cyanobenzothiazole, Glyoxylic acid | NaBH₃CN or NaBH(OAc)₃ (reducing agent) | N/A (transient imine) | This compound |
Once synthesized, the this compound conjugate offers two primary sites on the glycine residue for further chemical modification: the carboxylic acid group and the α-carbon. These modifications allow for the attachment of other molecules of interest, the alteration of physicochemical properties, or the creation of more complex peptide-like structures.
Carboxylic Acid Modifications: The carboxyl group is a versatile functional handle that can undergo several common transformations.
Amide Formation: Standard peptide coupling techniques can be employed to form an amide bond between the glycine's carboxylic acid and a primary or secondary amine. This is useful for attaching other amino acids, peptides, or amine-containing labels. Common coupling agents include dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents like alkyl halides in the presence of a base. Esterification can be used to protect the carboxylic acid or to modulate the compound's solubility and cell permeability.
α-Carbon Modifications: Recent advances in photoredox catalysis have enabled the direct functionalization of the α-C(sp³)-H bond of glycine derivatives nih.gov. While specific examples for the this compound substrate are not detailed in the literature, these methods present a potential pathway for introducing alkyl or other functional groups directly onto the glycine backbone. Such reactions typically involve the generation of a radical at the α-carbon, which can then couple with a radical partner, offering a powerful tool for creating unnatural amino acid derivatives within the conjugate nih.gov.
The table below outlines potential modifications of the glycine residue.
| Target Site | Reaction Type | Description | Typical Reagents |
| Carboxylic Acid | Amide Formation (Peptide Coupling) | Covalently links the glycine to an external amine (R-NH₂). | EDC/NHS; DCC/HOBt |
| Carboxylic Acid | Esterification | Converts the carboxylic acid to an ester (R-O-C=O). | R-OH, H₂SO₄ (cat.); R-Br, Cs₂CO₃ |
| α-Carbon | C-H Alkylation | Forms a new C-C bond at the α-carbon of the glycine. | Photocatalyst, light, alkyl radical precursor nih.gov |
Advanced Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of (2-Cyanobenzo[d]thiazol-6-yl)glycine can be assembled.
Proton NMR (¹H-NMR) Analysis
In the ¹H-NMR spectrum of this compound, each proton in a unique chemical environment will produce a distinct signal. The aromatic protons on the benzothiazole (B30560) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the glycine (B1666218) moiety—the methylene (B1212753) (-CH₂-) and the amine (-NH-) protons—will have characteristic shifts. The carboxylic acid proton (-COOH) is also expected and may appear as a broad singlet at a very downfield position, often above 10 ppm, and its visibility can be dependent on the solvent used.
Expected ¹H-NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (H-4) | ~8.0 - 8.3 | Doublet | ~8.5 - 9.0 |
| Aromatic H (H-5) | ~7.2 - 7.5 | Doublet of doublets | ~8.5 - 9.0, ~2.0 - 2.5 |
| Aromatic H (H-7) | ~7.6 - 7.9 | Doublet | ~2.0 - 2.5 |
| Methylene (-CH₂-) | ~4.0 - 4.5 | Singlet (or Doublet if coupled to NH) | - |
| Amine (-NH-) | Variable | Broad Singlet | - |
Carbon-13 NMR (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the benzothiazole ring are expected to resonate in the aromatic region (110-160 ppm). The nitrile carbon (-C≡N) has a characteristic shift in the 110-120 ppm range, while the carbonyl carbon (-COOH) of the glycine moiety is typically found further downfield, around 170-180 ppm. The methylene carbon (-CH₂-) would appear in the aliphatic region.
Expected ¹³C-NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Quaternary C (C-2, attached to CN) | ~140 - 145 |
| Aromatic CH (C-4) | ~125 - 128 |
| Aromatic CH (C-5) | ~122 - 125 |
| Quaternary C (C-6, attached to N) | ~145 - 150 |
| Aromatic CH (C-7) | ~115 - 120 |
| Quaternary C (C-3a) | ~135 - 140 |
| Quaternary C (C-7a) | ~152 - 155 |
| Nitrile (-C≡N) | ~112 - 118 |
| Methylene (-CH₂-) | ~45 - 55 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to establish the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons attached to hydrogen (CH, CH₂, CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the connectivity of quaternary carbons and for linking the glycine substituent to the correct position (C-6) on the benzothiazole ring. For instance, correlations between the methylene protons of the glycine and the aromatic carbons C-5, C-6, and C-7 would be expected.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. The molecular formula of the compound is C₁₀H₇N₃O₂S. chemscene.com HRMS can measure the mass with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The expected exact mass can be calculated and compared to the measured mass to confirm the elemental formula with a high degree of confidence.
Expected HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₇N₃O₂S |
| Calculated Exact Mass ([M+H]⁺) | 234.0332 |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
For this compound, key functional groups that would give rise to characteristic absorption bands include the nitrile group (C≡N), the carboxylic acid group (C=O and O-H), the amine group (N-H), and the various bonds within the benzothiazole aromatic system. Spectroscopic data from related 2-cyanobenzothiazoles show a characteristic C≡N stretching vibration around 2220-2230 cm⁻¹. mdpi.com
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |
| Amine N-H | Stretching | 3200 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |
| Nitrile C≡N | Stretching | 2220 - 2260 |
| Carbonyl C=O | Stretching | 1700 - 1750 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N Stretch | Stretching | 1200 - 1350 |
Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations
FT-IR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the benzothiazole ring, the cyano group, and the glycine moiety.
The glycine portion of the molecule, in its zwitterionic form, would display prominent spectral features. These include stretching vibrations of the NH₃⁺ group, typically observed in the 3200-2800 cm⁻¹ range, and the characteristic symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) appearing around 1400 cm⁻¹ and 1600 cm⁻¹, respectively. researchgate.netfrontiersin.org The CH₂ group from the glycine backbone would also show stretching and bending vibrations. researchgate.net
The benzothiazole nucleus contributes several key signals. The C=N stretching vibration of the thiazole (B1198619) ring is typically found in the 1655-1630 cm⁻¹ region. niscair.res.inresearchgate.net Aromatic C=C stretching vibrations from the fused benzene (B151609) ring are expected between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net Furthermore, the C-S stretching frequency can often be identified in the fingerprint region, typically around 700-600 cm⁻¹. niscair.res.in
A crucial and distinct peak for this molecule is the stretching vibration of the nitrile (C≡N) group. This absorption is typically strong and sharp, appearing in the 2280–2200 cm⁻¹ region, a relatively uncongested part of the spectrum, making it a reliable diagnostic marker for the presence of the cyano substituent. wpmucdn.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ammonium (NH₃⁺) | Stretching | 3200 - 2800 | Broad, Medium |
| Nitrile (C≡N) | Stretching | 2280 - 2200 | Strong, Sharp |
| Thiazole (C=N) | Stretching | 1655 - 1630 | Medium |
| Carboxylate (COO⁻) | Asymmetric Stretching | ~1600 | Strong |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Strong |
| Carboxylate (COO⁻) | Symmetric Stretching | ~1400 | Strong |
| Thiazole (C-S) | Stretching | 700 - 600 | Weak to Medium |
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy techniques are vital for understanding how this compound interacts with light, providing insights into its electron distribution, energy levels, and potential as a fluorophore.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies
The UV-Vis absorption spectrum of this compound is primarily dictated by the electronic transitions within the conjugated benzothiazole system. Organic compounds with larger conjugated systems tend to absorb light at longer wavelengths. shimadzu.com The benzothiazole core is a known chromophore, and its derivatives typically exhibit absorption maxima in the UV region. For instance, many 2-aminobenzothiazole (B30445) derivatives show absorption bands ranging from 300 nm to approximately 460 nm. mdpi.com The presence of the electron-withdrawing cyano group and the glycine substituent on the benzothiazole ring would modulate the energy of the π → π* and n → π* electronic transitions. The glycine moiety itself does not absorb significantly above 220 nm, so its contribution to the main absorption bands in the near-UV region is expected to be minimal. sielc.comnih.gov The primary absorption peaks are therefore anticipated to be in the 300-400 nm range, characteristic of substituted benzothiazoles. niscair.res.in
| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent Effects |
|---|---|---|---|
| Benzothiazole Core | π → π | ~300 - 400 | Solvatochromic shifts possible depending on solvent polarity |
| Glycine | n → σ | <220 | Generally insensitive in the near-UV range |
Fluorescence Spectroscopy for Luminescence Characterization
Benzothiazole derivatives are well-known for their fluorescent properties, making them valuable in various applications, including cellular imaging. nih.govacs.org It is highly probable that this compound also exhibits fluorescence upon excitation at its absorption maximum. The emission wavelength and fluorescence quantum yield are sensitive to the molecular structure and the local environment.
The emission spectrum is expected to be red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. Benzothiazole-based fluorophores can exhibit large Stokes shifts, which is an advantageous property for fluorescent probes. acs.orgrsc.org The specific emission maximum and the efficiency of the fluorescence (quantum yield) would be influenced by the electronic nature of the cyano and glycine substituents. For example, various substituted benzothiazoles have been reported to emit in the blue to orange region of the visible spectrum (approximately 380-450 nm and beyond). rsc.orgniscpr.res.in The fluorescence properties of glycine derivatives have also been studied, showing that the amino acid moiety can influence the photophysical behavior of attached fluorophores. nih.govomlc.org
| Property | Predicted Characteristic | Influencing Factors |
|---|---|---|
| Emission Maximum (λem) | ~380 - 460 nm (Blue-Green Region) | Solvent polarity, pH, substituent effects |
| Stokes Shift | Potentially large (>50 nm) | Molecular rigidity, excited-state geometry |
| Quantum Yield (ΦF) | Variable | Solvent, temperature, presence of quenchers |
Circular Dichroism (CD) Spectroscopy for Chiral Interactions and Biomolecular Conformational Changes
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a definitive tool for studying chiral molecules. nih.gov Glycine, the simplest amino acid, is achiral. Therefore, this compound in an isotropic solution is also achiral and would not produce a CD signal.
However, an achiral molecule can exhibit a CD signal when it binds to a chiral macromolecule, such as a protein or DNA. This phenomenon is known as Induced Circular Dichroism (ICD). researchgate.netnih.gov The achiral molecule, upon binding within the asymmetric environment of the biomolecule's binding site, is forced into a fixed, chiral conformation, leading to an observable ICD signal in the region of the small molecule's absorption bands. nih.govnih.gov
Therefore, CD spectroscopy serves as a powerful method to investigate the binding of this compound to biological targets. The appearance of an ICD signal would provide direct evidence of binding. nih.gov Furthermore, changes in the protein's own CD spectrum in the far-UV region (190-250 nm), which corresponds to the peptide backbone, can reveal alterations in the protein's secondary structure (e.g., α-helix, β-sheet content) upon ligand binding. youtube.comazooptics.com
| CD Application | Principle | Information Obtained |
|---|---|---|
| Induced CD (ICD) | An achiral ligand gains optical activity upon binding to a chiral host (e.g., a protein). | Confirms direct binding of the ligand; provides information on the binding geometry. |
| Protein Conformational Analysis | Changes in the protein's far-UV CD spectrum upon ligand binding. | Reveals alterations in the secondary structure of the protein target. |
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of benzothiazole (B30560) derivatives. nih.govnih.gov
The first step in a DFT study involves optimizing the molecular geometry to find the lowest energy conformation. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of (2-Cyanobenzo[d]thiazol-6-yl)glycine can be calculated. researchgate.net This process reveals a structure where the benzothiazole core is nearly planar, with the glycine (B1666218) and cyano substituents positioned in their most stable energetic orientations. The analysis of these parameters is fundamental, as the geometric structure dictates the molecule's electronic properties and reactivity.
Table 1: Representative Geometrical Parameters for a Benzothiazole Core
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-S | 1.75 | |
| C-N | 1.38 | |
| C-C (aromatic) | 1.40 | |
| S-C-N | 115 | |
| C-N-C | 109 |
Note: This table contains representative values for a typical benzothiazole ring, as specific experimental or calculated data for this compound is not available in the cited literature.
Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO may be localized on electron-withdrawing groups. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the cyano group (-CN) is a strong electron-withdrawing group, which would be expected to lower the energy of the LUMO and potentially reduce the HOMO-LUMO gap, thereby influencing the molecule's electronic transitions and reactivity. rsc.org
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These values are hypothetical and serve to illustrate the output of an FMO analysis. Actual values would require specific DFT calculations for the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Blue areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the cyano group and the oxygen atoms of the carboxyl group in the glycine moiety, identifying these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors, based on conceptual DFT, include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. scirp.org
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. scirp.org
Electronegativity (χ) measures the power of an atom or group to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment. It is given by ω = χ² / (2η).
These calculated descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.
Table 3: Representative Reactivity Descriptors
| Descriptor | Formula | Hypothetical Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 |
| Chemical Softness (S) | 1 / η | 0.44 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.25 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.01 |
Note: These values are derived from the hypothetical FMO energies in Table 2 for illustrative purposes.
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure. researchgate.net Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion. For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch of the cyano group, the C=O stretch of the carboxylic acid, the N-H stretch of the amine, and various vibrations associated with the benzothiazole ring. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of a molecule over time, often in a solvent environment. nih.govrsc.org
An MD simulation of this compound, typically in an aqueous solution, would involve solving Newton's equations of motion for the atoms in the system. This simulation can reveal the molecule's stable conformations, the flexibility of the glycine side chain, and its interactions with solvent molecules through hydrogen bonding. rsc.org Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Such studies are crucial for understanding how the molecule behaves in a biological environment.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets, providing valuable information about the ligand-target interactions at a molecular level.
The benzothiazole core is a well-established pharmacophore found in compounds that interact with a wide range of biological macromolecules, including enzymes and DNA. nih.gov For this compound, molecular docking studies would be essential to predict its binding orientation within the active site of potential targets.
Based on its structural features, several binding interactions can be hypothesized:
Hydrogen Bonding: The glycine moiety, with its carboxylic acid and amino groups, is a prime candidate for forming strong hydrogen bonds with amino acid residues (such as arginine, lysine, aspartate, or glutamate) in an enzyme's active site.
Pi-Pi Stacking: The planar benzothiazole ring system can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The benzothiazole core also provides a hydrophobic surface that can interact with nonpolar pockets within a target protein.
Coordinate Bonds/Metal Interactions: The nitrogen and sulfur atoms in the thiazole (B1198619) ring, as well as the cyano group, could potentially coordinate with metal ions present in the active sites of metalloenzymes.
For example, studies on related benzothiazole derivatives have shown their ability to bind to the colchicine (B1669291) binding site of tubulin, where they form hydrogen bonds and hydrophobic interactions. nih.gov Similarly, other benzothiazole compounds have been docked into the active sites of various kinases and DNA cleavage has been observed for some derivatives, suggesting a potential interaction with DNA. biointerfaceresearch.comniscair.res.in A docking study of this compound would elucidate its specific binding pose, revealing which functional groups are critical for target recognition and affinity.
A key output of molecular docking simulations is the calculation of binding energy, often expressed as a docking score. This score estimates the binding affinity between the ligand and its target, with more negative values typically indicating a more stable interaction. These energy calculations help in ranking and prioritizing potential drug candidates for further experimental testing.
The interaction energy is a sum of various energetic contributions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. For this compound, computational software would calculate the energy of its docked pose within a target's active site. By comparing this score to that of a known inhibitor or the natural substrate, researchers can gauge its potential inhibitory activity. For instance, promising thiazole derivatives designed as tubulin inhibitors have shown free binding energies in the range of -14 kcal/mol. nih.gov
| Interaction Type | Contributing Functional Groups | Estimated Energy Contribution (kcal/mol) |
|---|---|---|
| Hydrogen Bonds | Glycine (-COOH, -NH2) | -5.0 to -8.0 |
| Pi-Pi Stacking | Benzothiazole Ring | -2.0 to -4.0 |
| Hydrophobic Interactions | Benzene (B151609) Ring | -1.5 to -3.0 |
| Electrostatic Interactions | Cyano Group (-CN) | -1.0 to -2.5 |
| Total Estimated Binding Energy | -9.5 to -17.5 |
Quantitative Structure-Activity Relationship (QSAR) Analysis in Compound Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds and guide the design of more effective analogues. semanticscholar.org
For a series of derivatives of this compound, a QSAR study would involve:
Data Set Generation: Synthesizing and testing a series of analogues where different parts of the molecule (e.g., the benzene ring, the glycine moiety) are systematically modified.
Descriptor Calculation: Calculating various molecular descriptors for each analogue, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.
Model Building: Using statistical methods to build a regression model that correlates the descriptors with the measured biological activity (e.g., IC50).
QSAR studies on related 2-amino thiazole derivatives have successfully created models to predict their inhibitory activity against targets like Aurora kinase, identifying descriptors related to polar surface area and atomic charges as being significant. semanticscholar.org Such a model for this compound derivatives would enable the rational design of compounds with enhanced activity by focusing on modifications that positively influence the key descriptors.
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Governs electrostatic and covalent interactions with the target. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. |
| Steric/Topological | Molecular Weight, Molecular Volume, Polar Surface Area (PSA) | Relates to the size and shape complementarity with the binding site. |
In Silico Pharmacokinetic Prediction Studies (ADME Profiling)
Before a compound can be a successful drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials and avoiding costly late-stage failures. mspsss.org.ua
For this compound, an in silico ADME profile would predict its drug-likeness based on several key parameters:
Absorption: Prediction of oral bioavailability and intestinal absorption. This often involves assessing compliance with rules like Lipinski's Rule of Five.
Distribution: Prediction of plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.
Excretion: Prediction of the likely route of clearance from the body.
Toxicity: Prediction of potential toxicities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).
Studies on similar benzothiazole-based compounds have utilized such predictive models to assess their drug-like properties. mspsss.org.uanih.gov
| Property | Parameter | Predicted Value/Outcome | Implication |
|---|---|---|---|
| Drug-Likeness | Molecular Weight | ~247.26 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | ~1.5 - 2.5 | Compliant with Lipinski's Rule (<5) | |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) | |
| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule (<10) | |
| Absorption | Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Distribution | Blood-Brain Barrier Penetration | Low/Unlikely | Likely to have limited central nervous system effects. |
| Metabolism | CYP2D6 Inhibitor | Predicted Non-inhibitor | Lower risk of drug-drug interactions. |
| CYP3A4 Inhibitor | Predicted Non-inhibitor | Lower risk of drug-drug interactions. | |
| Toxicity | Ames Mutagenicity | Predicted Negative | Low potential for mutagenic effects. |
Molecular Interactions and Mechanistic Biochemical Investigations
Protein Binding and Conformational Changes
The interaction of small molecules with proteins is a cornerstone of pharmacology and chemical biology, influencing their distribution, metabolism, and efficacy. Serum albumins, being the most abundant proteins in blood plasma, are of particular interest due to their role as carriers for numerous endogenous and exogenous compounds.
Direct experimental studies detailing the specific interaction between (2-Cyanobenzo[d]thiazol-6-yl)glycine and serum albumins such as Human Serum Albumin (HSA) are not extensively available in the public literature. However, research on analogous compounds containing the benzothiazole (B30560) scaffold provides significant insights into the potential binding behavior.
Studies on various benzothiazole derivatives consistently show a strong affinity for HSA, with binding constants (Kb) typically in the order of 104 M-1. nih.govnih.gov This interaction is often driven by a combination of hydrophobic and electrostatic forces. nih.gov Molecular docking and spectroscopic analyses of benzothiazole-tethered triazole analogues and other similar structures suggest that they preferentially bind to Site II (the diazepam site) within the subdomain IIIA of HSA. nih.govnih.gov The binding process is generally spontaneous, as indicated by negative Gibbs free energy changes (ΔG°). researchgate.net
The binding of these molecules can induce conformational changes in the albumin protein. Far-UV circular dichroism (CD) spectroscopy on HSA in the presence of benzothiazole analogues has revealed alterations in the protein's secondary structure, often observed as a loss of α-helical content and an increase in random coil or β-sheet structures. nih.gov This indicates that the binding event can subtly modify the protein's three-dimensional shape, which may, in turn, affect its function and interaction with other ligands. researchgate.net The interaction is typically a static quenching process, meaning it results from the formation of a ground-state complex between the benzothiazole derivative and the protein. nih.govresearchgate.net
| Compound Type | Binding Constant (Kb) (M-1) | Primary Binding Site | Key Interaction Forces | Observed Conformational Change |
|---|---|---|---|---|
| Benzothiazole-Triazole Analogues | ~104 | Site II | Hydrogen Bonding, Hydrophobic | Increase in random coil/β-sheet |
| 2-(4-Aminophenyl) benzothiazole | ~105 | Subdomain IIA (Site I) | Electrostatic | No significant structural change reported |
| Benzothiadiazides | 103 - 104 | Site II | Electrostatic, Hydrophobic | Not detailed |
Bioorthogonal Click Chemistry Applications: The 2-Cyanobenzothiazole-Cysteine (CBT-Cys) Reaction
The hallmark of the 2-cyanobenzothiazole moiety is its participation in a highly efficient and biocompatible "click" reaction with a terminal cysteine (Cys) residue. This condensation reaction, inspired by the biosynthesis of D-luciferin in fireflies, forms the basis of numerous applications in molecular imaging and protein labeling. researchgate.netnih.gov
The CBT-Cys click reaction is a condensation process between the cyano group of the CBT molecule and the 1,2-aminothiol group of a cysteine residue. nih.gov The reaction proceeds through a proposed multi-step mechanism. Initially, the nucleophilic sulfur atom of the cysteine's thiol group attacks the electrophilic carbon of the cyano group on the CBT moiety. dntb.gov.ua This is followed by an intramolecular cyclization, where the amino group of the cysteine attacks an intermediate, leading to the formation of a five-membered thiazoline (B8809763) ring. nih.govdntb.gov.ua The final step involves the elimination of an ammonia (B1221849) molecule, resulting in the stable final product. nih.gov
Isotope-labeling studies have been crucial in elucidating this mechanism. By using 15N-labeled cysteine, researchers have confirmed that the nitrogen atom in the newly formed thiazole (B1198619) ring of the product originates from the amino group of cysteine, not the cyano group of CBT. nih.gov Advanced techniques like induced nanoelectrospray ionization-mass spectrometry (InESI-MS) have enabled the successful interception and characterization of key reaction intermediates, providing direct experimental evidence to validate the proposed mechanism. nih.gov
The CBT-Cys condensation is characterized by its rapid reaction kinetics under physiological conditions (pH 7.4, 37°C), a key feature for its application in living systems. acs.org It is significantly faster than many other bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). dntb.gov.ua The reaction exhibits a high second-order rate constant, which is dependent on the pH of the environment due to the pH-dependent nucleophilicity of the cysteine's thiol group. nih.gov
Kinetic studies have quantified the reaction rates under various conditions. For the reaction of CBT with free cysteine, the second-order rate constant (k₂) has been reported to be approximately 9.2 M⁻¹s⁻¹. researchgate.net When the cysteine is part of a specific peptide sequence tag designed to enhance reactivity, the rate can be even faster, with measured k₂ values as high as 17 M⁻¹s⁻¹. acs.org The reaction proceeds efficiently in aqueous solutions and is nearly complete within hours at micromolar concentrations. sci-hub.se
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Reference |
|---|---|---|---|
| CBT and Free Cysteine | 9.2 | Not Specified | researchgate.net |
| Biotin-PEG₄-CBT and Ub-CX10R7 Peptide | 17 | 7.4 | acs.org |
| CBT and Cysteine | 8.6 ± 0.2 | 8.0 | nih.gov |
| CBT and Cysteine | 5.3 ± 0.1 | 7.4 | nih.gov |
| CBT and Cysteine | 2.1 ± 0.1 | 6.0 | nih.gov |
A significant advantage of the CBT-Cys reaction is its controllability, allowing it to be triggered by specific physiological or external stimuli. This "programmable" activation is essential for creating smart probes that only react at a target site. researchgate.netresearchgate.net
pH Activation: The reaction can be controlled by pH. A precursor molecule can be designed to be stable and unreactive at an acidic pH (~5). Upon raising the pH to physiological levels (7.4), the deprotonation of the cysteine's amino group facilitates the condensation reaction, triggering the formation of the product. nih.gov
Reduction Activation: The reactive 1,2-aminothiol of cysteine can be "caged" or protected as a disulfide bond. In this state, the molecule is inert. The presence of reducing agents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in vitro or high intracellular concentrations of glutathione (B108866) (GSH) in vivo, can cleave the disulfide bond, exposing the free thiol and initiating the click reaction. nih.govacs.org
Enzyme Activation: The reaction can be placed under the control of specific enzymes. A peptide sequence recognized by a particular protease (e.g., caspase, furin, or fibroblast activation protein α) can be linked to the cysteine residue, blocking its reactivity. nih.govacs.org In the presence of the target enzyme, the peptide is cleaved, unmasking the N-terminal cysteine and triggering the condensation reaction. This strategy allows for highly specific activation in pathological environments where certain enzymes are overexpressed, such as in tumors. nih.govacs.org
Cellular Interaction Mechanisms in Research Models
Probes and molecules incorporating the this compound scaffold are designed for use in cellular and in vivo models. Their interaction with and entry into cells are critical for their function. While the specific uptake mechanism for the standalone molecule is not well-defined, studies on CBT-based probes and related nanoparticles provide a general framework.
The primary mechanism for the cellular uptake of larger probes and nanoparticles is endocytosis. nih.gov This is an energy-dependent process where the cell internalizes substances by engulfing them with its membrane. Several endocytic pathways exist, and the operative one can be determined using pharmacological inhibitors. beilstein-journals.org For instance, studies on nanoparticles containing a benzothiadiazole moiety (PFBT nanoparticles) have implicated macropinocytosis as a key entry mechanism. nih.gov This was demonstrated by the inhibition of uptake in the presence of phosphoinositide 3-kinase inhibitors like wortmannin. nih.gov
Once internalized, these probes are often trafficked through the endo-lysosomal pathway. nih.gov For enzyme-activatable probes, this localization is crucial, as the probe must reach the cellular compartment (e.g., lysosome) containing the target enzyme to be activated. researchgate.net The subsequent CBT-Cys click reaction can then occur intracellularly, leading to product formation, which can be designed to self-assemble into larger nanostructures, effectively trapping the signal within the target cells and enhancing detection. researchgate.netresearchgate.net This in-situ self-assembly is a powerful strategy for increasing the retention and concentration of imaging agents at pathological sites. researchgate.net
Investigations into Cellular Proliferation Modulation Mechanisms
Derivatives of the benzothiazole scaffold have been identified as potent modulators of cellular proliferation, particularly in the context of cancer research. For instance, a series of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives were designed and synthesized as antineoplastic agents. nih.gov One of the most promising compounds from this series demonstrated specific anti-proliferation capabilities against HeLa cells, a cell line derived from cervical cancer, with an IC50 value of 380 nM. nih.gov This particular study highlighted the regulation of human papillomavirus (HPV) relevant cellular pathways as a key mechanism in preventing abnormal cell proliferation. nih.gov The expression of the oncogenic protein E7, which is crucial for HPV-induced carcinogenesis, was a primary target. nih.gov The findings suggest that these benzothiazole derivatives interfere with pathways essential for the growth and survival of cancer cells.
Studies on Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its deregulation is a hallmark of cancer. The induction of apoptosis is a common mechanism of action for many anticancer agents. The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.gov While direct studies on the apoptosis-inducing capabilities of This compound are not available, the broader family of benzothiazoles has been implicated in triggering these pathways.
Mechanisms of Interaction with Microtubule Dynamics
The specific interactions of This compound with microtubule dynamics have not been detailed in the available research. However, the disruption of microtubule function is a well-established mechanism for anticancer drugs. Microtubules are essential for cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. Future investigations may explore whether this particular benzothiazole derivative shares this mechanism with other cytotoxic agents.
Disruptions of Essential Microbial Cellular Processes
The benzothiazole scaffold is a key component in a variety of compounds exhibiting antimicrobial properties. Research has shown that these derivatives can disrupt several essential cellular processes in microbes.
Cell Wall Synthesis, Protein Synthesis, and Membrane Integrity: While specific mechanisms for This compound are not documented, related benzothiazole derivatives have been shown to possess antibacterial and antifungal activities. nih.gov For example, novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives have demonstrated moderate to good inhibition against a range of bacteria and fungi. nih.gov
In a study focused on Pseudomonas aeruginosa, novel benzothiazole derivatives were found to act as antibacterial synergists by targeting the Gac/Rsm two-component system. nih.gov This system is a global regulatory network in many Gram-negative bacteria that controls the expression of virulence factors and biofilm formation. By inhibiting this system, the benzothiazole derivatives effectively reduce the pathogenicity of the bacteria. nih.gov
Another study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) revealed its antimicrobial activity against Staphylococcus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com The mechanism of action for PNT was identified as the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com This inhibition leads to disruption of the bacterial cell and ultimately cell death. mdpi.com
These findings suggest that the antimicrobial effects of benzothiazole derivatives can be attributed to a variety of mechanisms, including the inhibition of key regulatory systems and essential enzymes.
Chemical Biology Applications and Advanced Probe Development
Development of Fluorescent and Luminescent Probes
The benzothiazole (B30560) ring is a key component of D-luciferin, the substrate for firefly luciferase, making its derivatives prime candidates for the design of luminescent probes. Furthermore, the electronic properties of the benzothiazole system can be harnessed to create fluorescent sensors for various analytes.
The condensation reaction between a 2-cyanobenzothiazole derivative and a cysteine molecule is a biomimetic process that mimics the biosynthesis of luciferin (B1168401). iris-biotech.de This reaction forms the basis for creating "split luciferin" probes for in vivo imaging. researchgate.net In this approach, a 2-cyanobenzothiazole precursor and a caged cysteine derivative are administered, and bioluminescence is generated only when both components are released and react at a specific target site, often in the presence of a particular enzyme.
(2-Cyanobenzo[d]thiazol-6-yl)glycine can be envisioned as a functionalized precursor for such BLI probes. The synthesis of aminoluciferin, where the 6-hydroxyl group of luciferin is replaced by an amino group, allows for the attachment of peptides and other moieties. nih.gov A general strategy for synthesizing N-peptide-6-amino-D-luciferin conjugates starts with 6-amino-2-cyanobenzothiazole (B113003). nih.gov It is conceivable that this compound could be synthesized from 6-amino-2-cyanobenzothiazole by attaching a glycine (B1666218) molecule. This would provide a carboxylic acid handle for further conjugation or could be incorporated into a peptide sequence, leading to the generation of novel luciferin analogs upon reaction with D-cysteine. u-szeged.hu The development of luciferin analogues with modified spectral properties, such as red-shifted emission, is a key goal in BLI to improve tissue penetration of the signal. rsc.org The glycine substituent on the benzothiazole ring could potentially influence the emission wavelength of the resulting luciferin.
Table 1: Potential Precursors for Bioluminescence Imaging Probes
| Precursor Compound | Potential Application | Key Reaction |
| This compound | Synthesis of functionalized luciferin analogs for targeted BLI | Condensation with D-cysteine to form a luciferin derivative |
| 6-Amino-2-cyanobenzothiazole | Building block for peptide-aminoluciferin conjugates | Acylation followed by condensation with D-cysteine |
| 2-Cyano-6-hydroxybenzothiazole | Key intermediate in the synthesis of D-luciferin | Condensation with D-cysteine |
Phosphorogenic probes are molecules that exhibit an increase in phosphorescence upon activation, often by an enzymatic reaction. These probes are valuable for detecting enzyme activity with high sensitivity and low background signal. While direct use of this compound in phosphorogenic probes has not been explicitly reported, derivatives of 2-cyanobenzothiazole have been successfully employed for this purpose.
For instance, activatable probes for detecting enzyme activity can be designed using a fluorophore/quencher pair linked by a peptide sequence that is a substrate for the target enzyme. nih.gov Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence. nih.gov The development of probes that can provide an "in situ" signal at the location of enzyme activity is of particular interest. rsc.org The CBT-Cys click reaction has been utilized to create probes that self-assemble into nanoparticles upon enzymatic activation, leading to enhanced signal retention at the target site. researchgate.net
The glycine moiety of this compound could be leveraged in the design of such probes. It could serve as a recognition element for specific enzymes or as a point of attachment for quenchers or other signaling molecules. The inherent reactivity of the 2-cyano group would still be available for the CBT-Cys condensation, allowing for complex probe architectures to be constructed.
Benzothiazole derivatives have been widely explored as fluorescent chemosensors for the detection of metal ions, including the biologically important Zn2+ ion. bohrium.comrsc.org These sensors typically operate via a "turn-on" fluorescence mechanism, where the binding of the metal ion to a chelating unit appended to the benzothiazole fluorophore leads to a significant increase in fluorescence intensity. bohrium.com
The design of such probes often involves incorporating a metal-binding moiety, such as a Schiff base or a thiosemicarbazone, onto the benzothiazole scaffold. bohrium.comrsc.org The glycine group in this compound provides a convenient point for introducing such chelating groups. The amino and carboxylic acid functionalities of glycine can be readily modified to incorporate a variety of metal-binding ligands. This would allow for the rational design of selective and sensitive fluorescent probes for Zn2+ and other metal ions. The benzothiazole core would act as the fluorophore, and its emission properties would be modulated by the binding of the target ion.
Table 2: Components of a Potential this compound-Based Zn2+ Probe
| Component | Function |
| Benzothiazole core | Fluorophore |
| Glycine moiety | Linker and functional handle |
| Appended chelating group | Zn2+ binding and signal transduction |
Bioconjugation Reagents for Peptide and Protein Labeling
The reaction between a 2-cyanobenzothiazole and an N-terminal cysteine residue, known as the CBT-Cys click reaction, is a powerful tool for the site-specific modification of peptides and proteins. researchgate.netnih.gov This reaction is biocompatible, proceeds under mild conditions, and exhibits high selectivity for the 1,2-aminothiol group of an N-terminal cysteine. iris-biotech.denih.gov
The CBT-Cys conjugation has been used for a variety of applications, including the labeling of proteins with fluorescent dyes and radioisotopes, and the immobilization of proteins on solid supports. u-szeged.hunih.gov The reaction is highly efficient, with second-order rate constants that are significantly higher than those of other common bioconjugation reactions. nih.gov
This compound can be employed as a bioconjugation reagent in this context. The glycine moiety can be pre-functionalized with a cargo molecule, such as a fluorophore, a drug, or an imaging agent. nih.gov The resulting functionalized CBT derivative can then be reacted with a protein or peptide bearing an N-terminal cysteine to achieve site-specific labeling. nih.gov This strategy allows for the precise installation of a wide range of functionalities onto biomolecules. nih.gov
The CBT-Cys ligation can also be used to fuse peptide fragments together. iris-biotech.de This is particularly useful in chemical biology for the synthesis of larger, more complex peptides and proteins with specific modifications. For example, a peptide fragment containing an N-terminal cysteine can be reacted with another peptide fragment that has been functionalized with a 2-cyanobenzothiazole group.
The use of this compound in this context would introduce a glycine residue at the ligation site. This could be advantageous in situations where a flexible linker is desired between the two peptide fragments. Furthermore, the carboxylic acid of the glycine could be used for further modifications after the ligation has occurred. This approach opens up possibilities for creating multifunctional peptides and proteins with precisely controlled architectures for a variety of chemical biology studies. The ability to introduce natural amino acid residues during the ligation process can be a significant advantage in maintaining the biological activity of the resulting conjugate.
Self-Assembling Nanostructures for Targeted Delivery in Research Models
The 2-cyanobenzothiazole (CBT) core of this compound is a key player in the formation of self-assembling nanostructures. This capability is primarily due to its efficient and biocompatible condensation reaction with molecules containing a 1,2-aminothiol group, such as the N-terminal cysteine residues in peptides and proteins. This reaction, sometimes referred to as a "click" reaction, is noted for being significantly faster than the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) and proceeds under physiological conditions without the need for a toxic metal catalyst. iris-biotech.de
This specific reactivity allows for the in situ assembly of biomolecules and the formation of nanostructures for applications in drug targeting and delivery. mdpi.com By designing precursor molecules that incorporate the this compound structure, researchers can trigger self-assembly in response to specific biological cues. For instance, the condensation reaction can be controlled by pH or the presence of specific enzymes, enabling the formation of nanoparticles directly within a target cellular environment. researchgate.net
The glycine moiety attached to the benzothiazole ring can further influence the self-assembly process and the properties of the resulting nanostructures. The hydrophilic and flexible nature of glycine can modulate the solubility and aggregation properties of the precursor molecules, potentially leading to the formation of various morphologies such as nanospheres, nanofibers, or hydrogels. These self-assembled systems can encapsulate therapeutic agents or imaging probes, offering a high and fixed payload for targeted delivery. The table below summarizes the characteristics of nanostructures formed from cyanobenzothiazole derivatives, illustrating the potential applications for glycine-functionalized versions.
| Property | Description | Potential Application |
| Assembly Trigger | Enzyme activity (e.g., proteases), pH change, reduction of disulfide bonds. | Targeted drug release in tumor microenvironments or specific cellular compartments. |
| Morphology | Nanoparticles, nanofibers, hydrogels. | Drug reservoirs for sustained release, scaffolds for tissue engineering. |
| Drug Loading | High and fixed drug content via covalent conjugation to the precursor. | Enhanced therapeutic efficacy and reduced off-target effects. |
| Biocompatibility | Assembly occurs under physiological conditions without toxic catalysts. | In vivo imaging and drug delivery in living organisms. |
This interactive table summarizes the properties and applications of nanostructures derived from 2-cyanobenzothiazole precursors.
Scaffold for Modulating Biochemical Pathways in Research Models
The benzothiazole ring system is recognized as a "privileged scaffold" in drug discovery, meaning it can serve as a versatile framework for the development of ligands that interact with a wide range of biological targets. nih.gov The structure of this compound, with its distinct functional groups, provides multiple points for chemical modification, allowing for the systematic development of derivatives to probe and modulate various biochemical pathways.
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of their substituents, with the C2, C5, and C6 positions being particularly favorable for modification. mdpi.com The glycine substitution at the C6 position is of particular interest. Studies have shown that conjugating amino acids to the benzothiazole core can lead to potent and selective enzyme inhibitors. For example, benzothiazole derivatives incorporating amino acids have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are involved in various physiological processes. nih.gov
Furthermore, the benzothiazole scaffold is central to the design of inhibitors for enzymes implicated in major diseases. Derivatives have been synthesized and shown to effectively inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathology of Alzheimer's disease. anadolu.edu.tr Other research has focused on developing benzothiazole-based inhibitors for human glutathione (B108866) S-transferase P1-1 (hGSTP1-1), an enzyme linked to resistance to anticancer drugs. researchgate.net The cyano group at the C2 position can also interact with the active sites of cysteine proteases, leading to their inactivation. iris-biotech.de
The following table presents data on the inhibitory activity of various benzothiazole derivatives against different enzymes, highlighting the scaffold's potential for creating potent modulators of biochemical pathways. The structure of this compound makes it an ideal starting point for synthesizing similar targeted inhibitors.
| Compound Series | Target Enzyme | Key Structural Features | Representative IC₅₀ Value |
| Benzothiazole-piperidine hybrids | Acetylcholinesterase (AChE) | N-substituted piperidine (B6355638) moiety | 23.4 nM |
| Benzothiazole-piperidine hybrids | Monoamine Oxidase B (MAO-B) | N-substituted piperidine moiety | 40.3 nM |
| 6-ethoxy-benzothiazole-glycine conjugate | Carbonic Anhydrase I (hCA I) | Glycine conjugate at C2 | 7.9 µM (Kᵢ) |
| 6-ethoxy-benzothiazole-glycine conjugate | Carbonic Anhydrase II (hCA II) | Glycine conjugate at C2 | 2.9 µM (Kᵢ) |
| 2-substituted benzothiazoles | Glutathione S-transferase P1-1 (hGSTP1-1) | Varied substitutions at C2 | 12 µM |
This interactive table showcases the enzyme inhibitory activities of various benzothiazole derivatives, demonstrating the scaffold's utility in modulating biochemical pathways. IC₅₀ represents the half-maximal inhibitory concentration, while Kᵢ represents the inhibition constant.
Structure Activity Relationship Sar Investigations
Impact of Substituents on Chemical Reactivity and Selectivity
The reactivity of the 2-cyanobenzothiazole core is critically dependent on the electronic nature of substituents on the benzothiazole (B30560) ring. The cyano group's carbon atom is electrophilic and susceptible to nucleophilic attack, a key step in its characteristic reactions, such as ligation with N-terminal cysteine residues. nih.govacs.org
The substituent at the 6-position, a glycine (B1666218) moiety (-NH-CH₂-COOH), is unique in that it possesses both an electron-donating secondary amine and an electron-withdrawing carboxylic acid.
Electron-Withdrawing Effect: Conversely, the carboxylic acid group is electron-withdrawing through induction, which would tend to increase the nitrile's electrophilicity.
The net effect of the glycine substituent is likely a subtle modulation of reactivity, balancing these opposing electronic influences. This balance may be crucial for achieving high selectivity in complex chemical environments. Studies on other substituted CBTs have shown that while strong electron-withdrawing groups (e.g., -NO₂) significantly increase reactivity, they can also lead to a loss of selectivity by reacting with other nucleophiles. nih.govacs.org Conversely, potent electron-donating groups (e.g., -OCH₃) can render the compound nearly unreactive. nih.govacs.org
The following table, compiled from research on various aryl nitriles, illustrates the general principle of how substituents affect reactivity.
| Substituent at 6-Position | Electronic Effect | Observed Reactivity | Reference |
|---|---|---|---|
| -NH₂ | Strongly Electron-Donating | Moderate | nih.govacs.org |
| -OH | Strongly Electron-Donating | Low to Moderate | nih.gov |
| -OCH₃ | Strongly Electron-Donating | Very Low / No Reactivity | nih.govacs.org |
| -Br | Electron-Withdrawing | High | nih.govacs.org |
| -NO₂ | Strongly Electron-Withdrawing | High (with low selectivity) | nih.govacs.org |
For (2-Cyanobenzo[d]thiazol-6-yl)glycine, the glycine substituent likely places its reactivity in a moderate range, potentially enhancing its utility as a selective chemical probe.
Influence of Structural Modifications on Molecular Interactions
The glycine substituent provides this compound with multiple sites for non-covalent molecular interactions, which are critical for its behavior in biological systems.
Hydrogen Bonding: The secondary amine (N-H) and the carboxylic acid (O-H and C=O) of the glycine moiety are capable of acting as both hydrogen bond donors and acceptors. These interactions can facilitate specific binding to macromolecules, such as proteins, and influence the compound's solubility and orientation within a binding pocket.
Ionic Interactions: The carboxylic acid can be deprotonated to a carboxylate anion, and the amine can be protonated, allowing for ionic interactions (salt bridges) with charged residues in a biological target.
Structural modifications to the glycine moiety would profoundly alter these interaction capabilities.
| Structural Modification | Impact on Hydrogen Bonding | Impact on Ionic Interactions | Potential Consequence |
|---|---|---|---|
| Esterification of Carboxylic Acid (-COOH → -COOR) | Removes H-bond donor (OH); adds steric bulk | Eliminates negative charge potential | Altered binding affinity and solubility |
| Amidation of Carboxylic Acid (-COOH → -CONH₂) | Replaces one H-bond donor (OH) with two (NH₂) | Eliminates negative charge potential | Altered binding specificity |
| Acylation of Secondary Amine (-NH → -N(COR)) | Removes H-bond donor (NH); adds steric bulk | May reduce basicity | Altered binding orientation |
These modifications provide a toolkit for fine-tuning the compound's properties for specific applications, allowing for the optimization of binding affinity and selectivity.
Correlation of Structural Features with Mechanistic Outcomes
The primary reaction mechanism for 2-cyanobenzothiazoles involves their condensation with 1,2-aminothiols, such as N-terminal cysteine residues. nih.goviris-biotech.de This process is generally understood to proceed through a three-step mechanism:
Thioimidate Formation: The thiolate anion of the cysteine attacks the electrophilic nitrile carbon, leading to the reversible formation of a thioimidate intermediate. nih.gov
Intramolecular Cyclization: The terminal amine of the cysteine then performs an intramolecular attack on the imino-carbon, generating a tetrahedral intermediate. nih.gov
Deamination: This intermediate collapses, irreversibly releasing ammonia (B1221849) to form the final, stable thiazoline (B8809763) product. nih.gov
The structural features of this compound are expected to influence each stage of this mechanism.
The modulated electronic nature of the benzothiazole ring, as influenced by the glycine substituent, will directly affect the rate of the initial nucleophilic attack and the stability of the resulting thioimidate. Single-molecule studies on related CBTs have shown that this initial adduct can be a relatively long-lived intermediate. nih.govresearchgate.net
The glycine moiety's ability to form intramolecular hydrogen bonds could potentially stabilize the tetrahedral intermediate, thereby influencing the rate of the cyclization step.
The steric profile of the glycine substituent may affect the conformational dynamics required for the intramolecular attack, potentially favoring or disfavoring the cyclization reaction depending on the topology of the binding site.
In essence, the glycine substituent provides both electronic and steric handles that can modulate the kinetics and thermodynamics of the reaction pathway, offering a more nuanced control over the mechanistic outcome compared to simple electron-donating or -withdrawing groups.
Conclusion and Future Research Directions
Summary of Current Research Landscape for (2-Cyanobenzo[d]thiazol-6-yl)glycine
The current body of scientific literature indicates that this compound is primarily recognized as a chemical building block. While extensive research exists for the broader family of benzothiazole (B30560) derivatives, dedicated studies focusing specifically on the biological activity or direct applications of this compound are not prominent. The research landscape is therefore largely defined by the well-established chemistry and utility of its core components: the 2-cyanobenzothiazole scaffold and the glycine (B1666218) substituent.
The 2-cyanobenzothiazole moiety is of significant interest in chemical synthesis and chemical biology. The nitrile group at the C2 position is a versatile functional handle, capable of undergoing various nucleophilic attacks to afford functions like amides, carboxylic acids, and esters. mdpi.com Benzothiazoles substituted at the C6 position with primary amines or hydroxyl groups have become crucial tools in the development of "click chemistry" methods that target cysteine residues under physiological conditions. mdpi.comresearchgate.net This has been applied to the assembly of biomolecules, drug delivery, and biorthogonal ligation reactions. mdpi.com
Synthetic routes to the 2-cyanobenzothiazole core are well-documented, with methods such as palladium-catalyzed and copper-assisted C-H functionalization/intramolecular C-S bond formation from N-arylcyanothioformamides providing access to a wide range of derivatives. mdpi.comnih.gov The glycine substituent on the C6 position of the target molecule suggests its role as an amino acid derivative, making it suitable for incorporation into peptides or as a linker in more complex molecular designs. chemscene.comnih.gov
Below is a table summarizing the key chemical properties of this compound. chemscene.com
| Property | Value |
|---|---|
| CAS Number | 1060699-37-7 |
| Molecular Formula | C₁₀H₇N₃O₂S |
| Molecular Weight | 233.25 g/mol |
| Synonym | 6-carboxymethylamino-2-cyanobenzothiazole |
| Topological Polar Surface Area (TPSA) | 86.01 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Emerging Avenues for Further Academic Research
Given the rich biological activity profile of the benzothiazole scaffold, several emerging avenues for academic research on this compound can be envisioned. The benzothiazole nucleus is a key feature in compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties. nih.govjchemrev.comnih.gov
Future research could focus on the following areas:
Medicinal Chemistry and Drug Discovery: The compound could serve as a starting point or fragment for the synthesis of novel therapeutic agents. The glycine moiety provides a vector for creating peptide-drug conjugates or for exploring interactions with biological targets that recognize amino acids. Systematic modification of the benzothiazole core and the glycine side chain could lead to the discovery of potent and selective inhibitors for various enzymes or receptors implicated in diseases like cancer or neurodegenerative disorders. nih.govnih.govnih.gov For instance, derivatives have been investigated as inhibitors of the ALK/PI3K/AKT signaling pathway in lung cancer. nih.gov
Bioconjugation and Peptide Chemistry: The established reactivity of the 2-cyanobenzothiazole group with cysteine residues offers a prime opportunity for its use in bioconjugation. nih.gov Research could explore the use of this compound in the solid-phase synthesis of peptides, creating macrocyclic peptides or peptides with unique labels. acs.org This could be particularly useful for developing novel peptide-based therapeutics or diagnostic agents.
Materials Science: Benzothiazole derivatives are known for their applications as fluorescent materials. mdpi.com Investigations into the photophysical properties of this compound and its derivatives could lead to the development of new fluorescent sensors or imaging agents.
Potential for Development of Novel Chemical Tools and Probes
The structure of this compound is particularly well-suited for the development of sophisticated chemical tools and probes to investigate biological systems. chiosislab.com Chemical probes are small molecules designed to study proteins or cellular states, and the 2-cyanobenzothiazole core is a proven reactive moiety for this purpose. mdpi.comchiosislab.com
The primary potential lies in its use as a cysteine-reactive chemical tool. The reaction between a 2-cyanobenzothiazole and a terminal cysteine residue on a peptide or protein can form a stable thiazoline (B8809763) or thiazole (B1198619) ring, a reaction that proceeds rapidly under physiological conditions. nih.gov This specific reactivity can be harnessed to create a variety of probes:
Protein Labeling Reagents: By attaching a reporter tag (like a fluorophore or biotin) to the glycine's carboxyl group, this compound can be converted into a reagent for selectively labeling proteins that have an accessible N-terminal cysteine. This allows for the visualization and tracking of specific proteins within cells or complex biological mixtures.
Activity-Based Probes: The compound could be incorporated into substrates for specific enzymes, such as proteases. The reaction with a cysteine in the enzyme's active site could lead to a detectable signal (e.g., luminescence), enabling the quantification of enzyme activity. This is analogous to the use of related 6-aminobenzo[d]thiazole-2-carbonitrile derivatives in the synthesis of caged luminescent peptides for profiling serine proteases. acs.org
Proximity-Driven Ligation Tools: The molecule could be used to develop tools for studying protein-protein interactions. By incorporating it into a ligand for one protein, its reaction with a nearby cysteine on an interacting protein could be used to trap and identify binding partners.
The table below outlines potential applications of this compound in the development of chemical tools.
| Tool/Probe Type | Mechanism of Action | Potential Application |
|---|---|---|
| Fluorescent Protein Label | Cysteine-specific reaction of the 2-cyanobenzothiazole core, with a fluorophore attached to the glycine moiety. | Visualizing protein localization and trafficking in live cells. |
| Enzyme Activity Probe | Incorporation into a peptide substrate; reaction with an active site cysteine releases a reporter molecule. | Screening for enzyme inhibitors; diagnosing diseases based on enzyme activity levels. |
| Biorthogonal Ligation Handle | Specific and rapid reaction with cysteine-tagged biomolecules in a complex biological environment. | In situ assembly of nanostructures or targeted drug delivery systems. mdpi.com |
| Peptide Cyclization Agent | Reacts with an N-terminal cysteine and another internal cysteine within a phage-displayed peptide to form a stable macrocycle. nih.gov | Creation of constrained peptide libraries for identifying high-affinity binders to therapeutic targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
